Cas no 1803786-23-3 (6-Fluoro-3-methyl-2-nitrobenzenesulfonamide)

6-フルオロ-3-メチル-2-ニトロベンゼンスルホンアミドは、有機合成化学において重要な中間体として利用される化合物です。特に、医薬品や農薬の開発において、分子骨格の構築や官能基の導入に有用です。フッ素原子の導入により、代謝安定性や膜透過性の向上が期待できる点が特徴です。また、ニトロ基とスルホンアミド基の存在により、さらなる誘導体化のための反応点を提供します。高い純度と安定性を備えており、精密な合成プロセスに適しています。

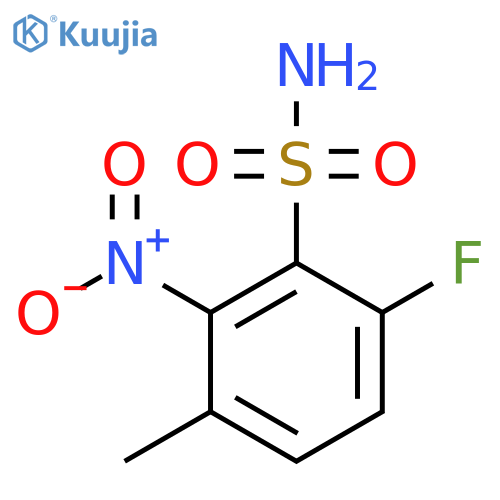

1803786-23-3 structure

商品名:6-Fluoro-3-methyl-2-nitrobenzenesulfonamide

CAS番号:1803786-23-3

MF:C7H7FN2O4S

メガワット:234.204883813858

CID:5007885

6-Fluoro-3-methyl-2-nitrobenzenesulfonamide 化学的及び物理的性質

名前と識別子

-

- 6-Fluoro-3-methyl-2-nitrobenzenesulfonamide

-

- インチ: 1S/C7H7FN2O4S/c1-4-2-3-5(8)7(15(9,13)14)6(4)10(11)12/h2-3H,1H3,(H2,9,13,14)

- InChIKey: IFRNAAJSWRKLJS-UHFFFAOYSA-N

- ほほえんだ: S(C1C(=CC=C(C)C=1[N+](=O)[O-])F)(N)(=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 347

- トポロジー分子極性表面積: 114

- 疎水性パラメータ計算基準値(XlogP): 0.8

6-Fluoro-3-methyl-2-nitrobenzenesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010005606-250mg |

6-Fluoro-3-methyl-2-nitrobenzenesulfonamide |

1803786-23-3 | 97% | 250mg |

480.00 USD | 2021-07-06 | |

| Alichem | A010005606-500mg |

6-Fluoro-3-methyl-2-nitrobenzenesulfonamide |

1803786-23-3 | 97% | 500mg |

782.40 USD | 2021-07-06 | |

| Alichem | A010005606-1g |

6-Fluoro-3-methyl-2-nitrobenzenesulfonamide |

1803786-23-3 | 97% | 1g |

1,490.00 USD | 2021-07-06 |

6-Fluoro-3-methyl-2-nitrobenzenesulfonamide 関連文献

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

1803786-23-3 (6-Fluoro-3-methyl-2-nitrobenzenesulfonamide) 関連製品

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量